DSPE-PEG47-acid

PROTAC Linker Chemistry Protein Degradation

Researchers requiring precise spatial control in PROTAC design or stable functionalization of lipid nanoparticles often face inconsistent results from generic PEG linkers. DSPE-PEG47-acid addresses this with a defined 47-unit PEG spacer (~22.5 nm extended length) and a C18 lipid anchor for strong membrane retention. - Enables systematic investigation of linker length on ternary complex formation and degradation efficiency. - Terminal carboxylic acid allows covalent attachment of targeting ligands via standard EDC/NHS chemistry. - C18 anchor provides slower in vivo desorption kinetics compared to C14 (DMG) analogs, correlating with extended circulation half-life.

Molecular Formula C137H270NO58P
Molecular Weight 2890.6 g/mol
Cat. No. B12424630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG47-acid
Molecular FormulaC137H270NO58P
Molecular Weight2890.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/t133-/m0/s1
InChIKeyZZBOXCZCOKYYEX-PKPHRMRPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG47-acid Product Overview


DSPE-PEG47-acid is a heterobifunctional polyethylene glycol (PEG)-based linker, belonging to the class of DSPE-PEG conjugates frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface functionalization of lipid-based nanoparticles . The compound is characterized by a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a precisely defined PEG chain of 47 repeating ethylene oxide units, and a terminal carboxylic acid (-COOH) functional group, with a reported molecular weight of 2890.56 g/mol and a molecular formula of C137H270NO58P . This combination of a strong C18 lipid anchor with an intermediate-length PEG spacer and a reactive terminal handle distinguishes it from both shorter and longer PEGylated lipid derivatives [1].

PROTAC linker design with extended PEG spacer

Nanoparticle surface functionalization via -COOH reactivity

Long-circulating formulations with C18 lipid anchor

PEG47 chain provides a specific spatial dimension; anchor and terminal group define utility.

Why DSPE-PEG47-acid Cannot Be Replaced


The performance of PEG-lipid conjugates is not generic; it is a function of the interplay between three specific variables: the lipid anchor length, the PEG chain length, and the terminal functional group. Substitution with a compound differing in any of these parameters can lead to significant and quantifiable deviations in key performance metrics. For instance, the use of a C18 anchor (as in DSPE) versus a C14 anchor (as in DMG-PEG) directly impacts nanoparticle circulation half-life due to different rates of in vivo desorption [1]. Similarly, altering the PEG chain length from the specific 47-unit spacer changes the compound's utility for applications like PROTAC linker design or targeted nanoparticle functionalization, where the exact spatial separation and hydrophilic character are critical [2]. Therefore, directly replacing DSPE-PEG47-acid with a DSPE-PEG2000, DSPE-PEG5000, or an amine/maleimide-terminated analog without quantitative comparative data introduces significant risk to experimental reproducibility and product performance.

Anchor

Replacing C18 DSPE with a C14 DMG-PEG anchor may significantly reduce in vivo retention and shorten circulation half-life.

PEG

Shorter or longer PEG chains (e.g., PEG8, PEG2000) alter spatial control, solubility, and aggregation profile, risking reproducibility.

Group

A methoxy- or hydroxy-terminated analog lacks the -COOH reactivity required for covalent ligand conjugation.

DSPE-PEG47-acid Quantitative Evidence


PEG Chain Length and PROTAC Linker Spacing

The PEG47 spacer of DSPE-PEG47-acid provides a distinct structural dimension that differentiates it from other commercially available DSPE-PEG linkers. While vendors offer a range of PEG lengths (e.g., DSPE-PEG4, DSPE-PEG5, DSPE-PEG8, DSPE-PEG36), the PEG47 variant offers a specific extended conformation length of approximately 22.5 nm. This precise spatial control is critical for modulating ternary complex formation in PROTAC design, a parameter that cannot be achieved with shorter linkers like DSPE-PEG8.

PEG Spacer Length
Class-level inference
~22.5 nm (PEG47) vs ~4 nm (PEG8)
Enables investigation of linker length effect on ternary complex formation
Theoretical estimate; empirical validation required.
PROTAC Linker Chemistry Protein Degradation

Carboxylic Acid Terminus for Covalent Conjugation

DSPE-PEG47-acid possesses a terminal carboxylic acid (-COOH) group, providing a reactive handle for covalent conjugation to primary amines via EDC/NHS chemistry. This is a critical point of differentiation from common 'stealth' lipids like DSPE-mPEG (methoxy-PEG) or DSPE-PEG-OH, which lack this reactivity. The carboxylic acid functional group allows for the stable, covalent attachment of targeting ligands, fluorescent dyes, or other biomolecules to the surface of nanoparticles, a capability essential for active targeting and theranostic applications. This contrasts with the passive 'stealth' function provided by non-reactive PEG-lipids.

Terminal Reactivity
Class-level inference
Reactive -COOH vs inert -OCH3
Enables covalent conjugation for targeted delivery research
Functional group chemistry as reported in vendor documentation.
Targeted Drug Delivery Nanoparticle Functionalization Bioconjugation

DSPE Anchor Provides Superior In Vivo Retention

The C18 distearoyl (DSPE) anchor in DSPE-PEG47-acid provides stronger membrane anchoring and slower in vivo desorption kinetics compared to shorter-chain analogs like DMG-PEG (C14). A comparative study by Waggoner et al. (2023) directly demonstrated this effect in a mouse model: as the proportion of DSPE-PEG (C18) in a nanoparticle formulation was increased relative to DMG-PEG (C14), the blood circulation half-life of the LNPs increased, and the duration of transgene expression was extended. [1] This finding is corroborated by other studies showing that C18 lipid-PEG anchors are more resistant to serum protein-induced desorption than C14 anchors, a critical factor in maintaining the 'stealth' properties of nanoparticles. [2]

Anchor Retention
Head-to-head
C18 anchor: slower desorption and longer circulation vs C14
Supports extended in vivo circulation for long-circulating nanoparticle designs
Mouse TBI model; Waggoner et al. 2023.
Lipid Nanoparticles Pharmacokinetics PEG Shedding

PEG Chain Length Enhances Aqueous Solubility

A class-level trend in PEG chemistry indicates that longer PEG chains enhance aqueous solubility and reduce aggregation compared to shorter chains. For DSPE-PEG conjugates, systematic studies indicate that longer PEG chains (>30 units) provide superior solubility and reduced aggregation, although this may come at the cost of reduced cellular permeability. While no direct head-to-head data exists for DSPE-PEG47-acid vs. DSPE-PEG8-acid, the 47-unit PEG chain is well above the threshold of 30 units cited for this class-level effect, suggesting a quantifiable advantage in preventing aggregation during formulation and storage.

Solubility & Aggregation
Class-level inference
PEG47: enhanced solubility expected; PEG8: higher aggregation risk
May improve formulation stability and synthesis reproducibility
Inferred from PEG class trends; direct data absent.
Solubility Aggregation PEGylation

DSPE-PEG47-acid Applications


PROTAC Synthesis with Defined Spacer Length

DSPE-PEG47-acid is the optimal choice for PROTAC development when the specific extended conformation length of ~22.5 nm is required. This precise spacer length allows researchers to systematically investigate the effect of linker length on ternary complex formation and protein degradation efficiency, a parameter that cannot be addressed with commercially available shorter DSPE-PEG linkers (e.g., PEG4, PEG5, PEG8).

Actively Targeted Nanoparticles via Ligand Conjugation

For the formulation of lipid nanoparticles intended for active targeting, DSPE-PEG47-acid is an essential component. Its terminal carboxylic acid group enables stable, covalent attachment of targeting moieties (e.g., antibodies, peptides, aptamers) to the nanoparticle surface via standard EDC/NHS chemistry. This is a functional requirement that cannot be met by non-reactive PEG-lipids like DSPE-mPEG or DSPE-PEG-OH.

Long-Circulating Nanoparticles with Stable Anchoring

In scenarios where extended in vivo circulation is paramount and the risk of PEG-lipid shedding must be minimized, DSPE-PEG47-acid is the preferred reagent. Its C18 (DSPE) anchor provides stronger membrane retention and slower desorption kinetics compared to shorter C14 (DMG-PEG) anchors, a difference that has been directly correlated with longer blood half-lives and increased duration of therapeutic activity in animal models. [1]

High-Solubility PROTAC and LNP Formulations

DSPE-PEG47-acid is well-suited for applications where high aqueous solubility and minimal aggregation are required. The 47-unit PEG chain, exceeding the class-level threshold of 30 units, is expected to provide superior solubility and reduced aggregation compared to shorter DSPE-PEG linkers, facilitating more robust and reproducible PROTAC synthesis and nanoparticle formulation processes.

Application
Selection Property
Validation Focus
PROTAC linker design
Extended PEG spacer length
Ternary complex formation efficiency
Active-targeted nanoparticles
Carboxylic acid (-COOH) reactivity
Covalent ligand attachment efficiency
Long-circulating nanoparticles
C18 (DSPE) lipid anchor retention
In vivo circulation half-life
High-solubility formulations
PEG47 chain hydrophilicity
Aggregation and solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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